molecular formula C12H12N2 B1355256 5-Methyl-6-phenylpyridin-3-amine CAS No. 84596-50-9

5-Methyl-6-phenylpyridin-3-amine

Cat. No.: B1355256
CAS No.: 84596-50-9
M. Wt: 184.24 g/mol
InChI Key: VADWWINIMUNKLW-UHFFFAOYSA-N
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Description

5-Methyl-6-phenylpyridin-3-amine: is a chemical compound belonging to the class of pyridine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by a pyridine ring substituted with a methyl group at the 5-position, a phenyl group at the 6-position, and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One of the common methods for synthesizing 5-Methyl-6-phenylpyridin-3-amine involves the Suzuki–Miyaura cross-coupling reaction . This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . For instance, 5-bromo-2-methylpyridin-3-amine can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base under mild conditions to yield this compound .

Industrial Production Methods:

Industrial production of this compound often involves optimizing the Suzuki–Miyaura cross-coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-6-phenylpyridin-3-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form various reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives such as amines or hydrocarbons.

    Substitution: Substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

5-Methyl-6-phenylpyridin-3-amine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical reactions and is used in the development of new synthetic methodologies .

Biology and Medicine:

In biological research, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as a potential drug candidate for treating various diseases due to its ability to interact with specific biological targets.

Industry:

The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it valuable in designing compounds with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 5-Methyl-6-phenylpyridin-3-amine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways and targets are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

  • 5-Methyl-2-phenylpyridin-3-amine
  • 6-Methyl-5-phenylpyridin-3-amine
  • 5-Methyl-6-(4-methylphenyl)pyridin-3-amine

Comparison:

Compared to similar compounds, 5-Methyl-6-phenylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it more suitable for certain applications. For instance, the presence of the phenyl group at the 6-position enhances its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent .

Properties

IUPAC Name

5-methyl-6-phenylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWWINIMUNKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542391
Record name 5-Methyl-6-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84596-50-9
Record name 5-Methyl-6-phenylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-5-nitro-2-phenylpyridine (4.43 mmol, 0.95 g) and Pd/C 10% (0.1 g) in ethanol (40 ml) was stirred for 16 hours under hydrogen atmosphere. The catalyst was filtered off and the solid thoughtfully washed with warm ethanol. The filtrate was evaporated and the crude was purified by chromatography over SiO2 eluting with DCM/methanol mixtures and affording 0.65 g (yield 80%) of the expected product.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One
Yield
80%

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